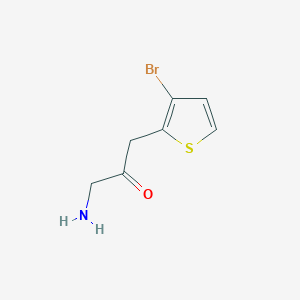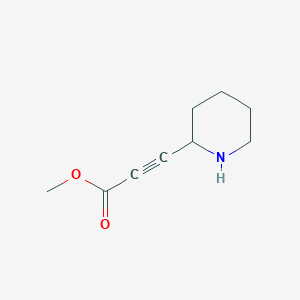
3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This particular compound is characterized by the presence of a chloro-substituted pyrazole ring and a difluoropropan-1-amine moiety
准备方法
The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a cycloaddition reaction between an alkyne and a diazo compound.
Introduction of the chloro group: The chloro group can be introduced through a substitution reaction using a suitable chlorinating agent.
Attachment of the difluoropropan-1-amine moiety: This step involves the reaction of the chloro-substituted pyrazole with a difluoropropan-1-amine precursor under appropriate conditions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
化学反应分析
3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine can be compared with other similar compounds, such as:
3-(4-Chloro-1H-pyrazol-1-yl)propanenitrile: This compound has a nitrile group instead of the difluoropropan-1-amine moiety.
3-(4-Chloro-1H-pyrazol-1-yl)methylbenzoic acid: This compound contains a benzoic acid group instead of the difluoropropan-1-amine moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C6H8ClF2N3 |
|---|---|
分子量 |
195.60 g/mol |
IUPAC 名称 |
3-(4-chloropyrazol-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C6H8ClF2N3/c7-5-1-11-12(2-5)4-6(8,9)3-10/h1-2H,3-4,10H2 |
InChI 键 |
LMMNJGMPAFZDMD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NN1CC(CN)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


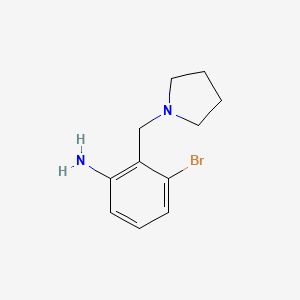
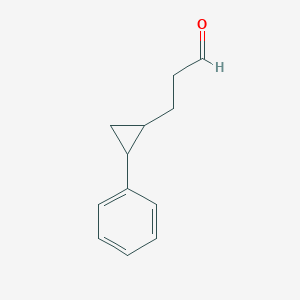
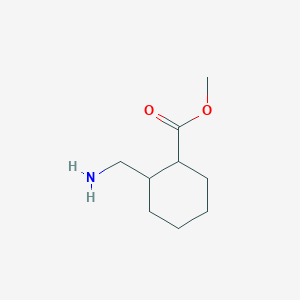


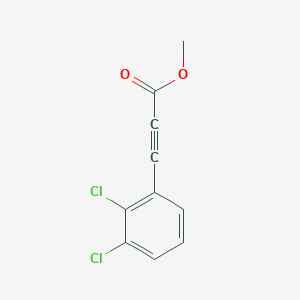

![N-[1-(Aminomethyl)cyclopropyl]-2-methoxyacetamide](/img/structure/B13171141.png)
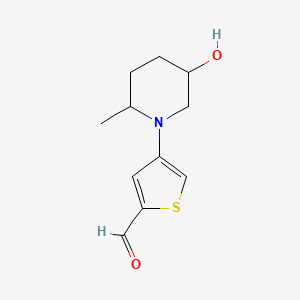
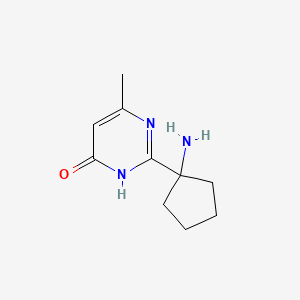
![Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13171166.png)
